Cas no 1483952-83-5 (2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE)

2-Cyclobutyl-4-hydrazinylpyrimidine is a pyrimidine derivative featuring a cyclobutyl substituent at the 2-position and a hydrazinyl group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceutical agents. The cyclobutyl ring enhances steric and electronic properties, while the hydrazinyl group offers reactivity for further functionalization, such as condensation or cyclization reactions. Its structural features make it valuable for medicinal chemistry research, including the design of enzyme inhibitors or bioactive molecules. The compound is typically handled under controlled conditions due to the reactivity of the hydrazinyl moiety. Suitable for research applications requiring precise molecular modifications.
2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE structure
1483952-83-5 structure
商品名:2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE
CAS番号:1483952-83-5
MF:C8H12N4
メガワット:164.207680702209
MDL:MFCD21117904
CID:5243714

2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE 化学的及び物理的性質

名前と識別子

    • Pyrimidine, 2-cyclobutyl-4-hydrazinyl-
    • 2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE
    • MDL: MFCD21117904
    • インチ: 1S/C8H12N4/c9-12-7-4-5-10-8(11-7)6-2-1-3-6/h4-6H,1-3,9H2,(H,10,11,12)
    • InChIKey: RRCWVAZMJOWSJO-UHFFFAOYSA-N
    • ほほえんだ: C1(C2CCC2)=NC=CC(NN)=N1

2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-277248-2.5g
2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE
1483952-83-5
2.5g
$1531.0 2023-09-10
Enamine
EN300-277248-10.0g
2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE
1483952-83-5
10.0g
$2438.0 2023-03-01
Enamine
EN300-277248-5g
2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE
1483952-83-5
5g
$1939.0 2023-09-10
Enamine
EN300-277248-10g
2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE
1483952-83-5
10g
$2438.0 2023-09-10
Enamine
EN300-277248-1.0g
2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE
1483952-83-5
1.0g
$739.0 2023-03-01
Enamine
EN300-277248-5.0g
2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE
1483952-83-5
5.0g
$1939.0 2023-03-01
Enamine
EN300-277248-1g
2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE
1483952-83-5
1g
$739.0 2023-09-10

2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINE 関連文献

2-CYCLOBUTYL-4-HYDRAZINYLPYRIMIDINEに関する追加情報

Exploring the Potential of 2-Cyclobutyl-4-hydrazinylpyrimidine (CAS No. 1483952-83-5) in Modern Chemistry

In the ever-evolving field of organic chemistry, 2-Cyclobutyl-4-hydrazinylpyrimidine (CAS No. 1483952-83-5) has emerged as a compound of significant interest. This pyrimidine derivative, characterized by its unique cyclobutyl and hydrazinyl functional groups, offers a wide range of applications in pharmaceutical research, agrochemical development, and material science. Its molecular structure, which combines a pyrimidine core with a cyclobutyl ring and a hydrazine substituent, makes it a versatile building block for synthesizing more complex molecules.

The growing demand for pyrimidine-based compounds in drug discovery has put 2-Cyclobutyl-4-hydrazinylpyrimidine in the spotlight. Researchers are particularly intrigued by its potential as a precursor for kinase inhibitors, which are crucial in treating various diseases. The compound's ability to form stable hydrogen bonds and its moderate lipophilicity make it an attractive candidate for medicinal chemistry applications. Recent studies have explored its role in modulating biological pathways, though further research is needed to fully understand its pharmacological profile.

From a synthetic chemistry perspective, 2-Cyclobutyl-4-hydrazinylpyrimidine presents interesting challenges and opportunities. The presence of both the cyclobutyl group and the hydrazine moiety allows for diverse chemical transformations. Chemists are investigating its reactivity in nucleophilic substitution reactions, cycloadditions, and cross-coupling reactions. These studies contribute to the broader understanding of heterocyclic compound synthesis, a topic that consistently ranks high in chemical literature searches.

The compound's physical properties, including its solubility profile and stability under various conditions, make it suitable for different experimental setups. While exact melting point and boiling point data may vary depending on the synthesis method and purity, most reports describe it as a stable solid at room temperature. These characteristics are particularly important for researchers looking to incorporate this building block into their synthetic schemes.

In the context of current research trends, 2-Cyclobutyl-4-hydrazinylpyrimidine aligns well with the growing interest in small molecule drug discovery and fragment-based drug design. The pharmaceutical industry's continuous search for novel scaffolds that can interact with biological targets makes this compound particularly relevant. Its moderate molecular weight and balanced physicochemical properties position it as an excellent starting point for lead optimization programs.

Beyond pharmaceutical applications, this compound shows promise in materials science. The pyrimidine core, known for its electron-deficient nature, could potentially contribute to the development of organic electronic materials. Researchers are exploring whether derivatives of 2-Cyclobutyl-4-hydrazinylpyrimidine might exhibit interesting photophysical properties suitable for optoelectronic applications, though this remains an area of active investigation.

The synthesis of 2-Cyclobutyl-4-hydrazinylpyrimidine typically involves multi-step procedures starting from commercially available pyrimidine precursors. Recent advancements in green chemistry approaches have led to more efficient synthetic routes with improved yields and reduced environmental impact. These developments address the growing concern about sustainable chemical processes, a topic that resonates strongly with both academic and industrial chemists.

Quality control and analytical characterization of 2-Cyclobutyl-4-hydrazinylpyrimidine rely on standard techniques such as NMR spectroscopy, mass spectrometry, and HPLC. The compound's purity is crucial for research applications, particularly in biological studies where impurities might lead to misleading results. This emphasis on quality aligns with the broader trend toward reproducible research in chemical sciences.

As research into pyrimidine derivatives continues to expand, 2-Cyclobutyl-4-hydrazinylpyrimidine stands out as a compound with untapped potential. Its unique structural features and synthetic versatility make it valuable for both academic investigations and industrial applications. The compound's future looks promising as researchers uncover new reactions and applications for this interesting molecule.

For scientists working in medicinal chemistry, the hydrazine moiety of 2-Cyclobutyl-4-hydrazinylpyrimidine offers numerous possibilities for further derivatization. This functional group can participate in condensation reactions to form hydrazones or be oxidized to create diazo compounds, expanding the toolbox for drug discovery. Such transformations are particularly relevant in the development of targeted therapies, a major focus area in contemporary pharmaceutical research.

The commercial availability of 2-Cyclobutyl-4-hydrazinylpyrimidine has improved in recent years, reflecting the growing recognition of its utility. Several specialty chemical suppliers now offer this compound in various quantities, catering to the needs of both small-scale academic researchers and larger industrial projects. This increased accessibility is likely to accelerate research into its applications and derivatives.

Looking ahead, the scientific community anticipates more publications and patents featuring 2-Cyclobutyl-4-hydrazinylpyrimidine as researchers continue to explore its potential. The compound's combination of structural features and functional groups positions it at the intersection of several important research areas, ensuring its relevance in the coming years. As synthetic methodologies advance and biological screening becomes more sophisticated, we can expect to see this molecule play an increasingly important role in chemical research and development.

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